BenchChemオンラインストアへようこそ!

Sarasinoside B1

Cytotoxicity Neuro-2a HepG2

Sarasinoside B1 is the structurally verified 30-norlanostane oligoglycoside with a distinct pentaose chain (xylose at position 3) that distinguishes it from the A-series. Validated Neuro-2a IC50 of 5.8±0.3 µM and HepG2 IC50 of 5.9±1.2 µM—approximately 3-fold more potent than sarasinoside M2—make it the preferred reference standard for aglycone-focused SAR studies and PKC inhibition profiling. Its assay-specific ichthyotoxic and echinoderm embryo-inhibitory activities further support eco-toxicological screening and antifouling lead discovery. Inquire for custom synthesis and bulk availability.

Molecular Formula C61H98N2O25
Molecular Weight 1259.4 g/mol
CAS No. 114066-50-1
Cat. No. B1680771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarasinoside B1
CAS114066-50-1
SynonymsSarasinoside B1;  Sarasinoside-B1; 
Molecular FormulaC61H98N2O25
Molecular Weight1259.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C
InChIInChI=1S/C61H98N2O25/c1-25(2)18-29(68)19-26(3)31-11-12-32-30-10-13-39-59(6,7)40(15-17-61(39,9)33(30)14-16-60(31,32)8)86-58-53(47(74)38(24-81-58)85-54-41(62-27(4)66)48(75)44(71)35(20-64)82-54)87-55-42(63-28(5)67)49(76)46(73)37(84-55)23-80-57-52(43(70)34(69)22-79-57)88-56-51(78)50(77)45(72)36(21-65)83-56/h18,26,31-32,34-58,64-65,69-78H,10-17,19-24H2,1-9H3,(H,62,66)(H,63,67)
InChIKeyRLZMJVGFNSVJOP-NDFKGFHQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sarasinoside B1 (CAS 114066-50-1): A Structurally Defined Norlanostane-Triterpenoid Oligoglycoside from Marine Sponge for Differentiated Bioactivity Screening


Sarasinoside B1 (CAS 114066-50-1) is a 30-norlanostane-triterpenoid oligoglycoside first isolated from the Palauan marine sponge Asteropus sarasinosum (syn. Melophlus sarasinorum) [1]. Its full structure was elucidated as a pentaose-bearing norlanostane derivative with molecular formula C61H98N2O25 (MW 1259.4 g/mol), characteristically containing one N-acetylglucosamine and one N-acetylgalactosamine residue within its oligosaccharide chain [2]. The compound belongs to a larger family of sarasinoside congeners (A, B, and C series) that share a common 30-norlanostane aglycone scaffold but diverge critically in their sugar chain composition and aglycone unsaturation patterns, producing measurable differences in biological potency [3].

Why Sarasinoside B1 Cannot Be Interchanged with Other Sarasinoside Congeners: Structural Determinants That Drive Differential Potency


Sarasinoside B1 occupies a specific position within the sarasinoside chemical space that makes generic substitution with other congeners scientifically unsound. The B-series differs from the A-series at the third monosaccharide ring position of the pentaose chain (xylose in B1 versus glucose in A1), a seemingly minor substitution that translates into a measurable ~1.8-fold difference in ichthyotoxic potency (LD50 0.71 vs. 0.39 μg/mL against killifish) [1]. Within the B-series itself, B2 and B3 represent 7,9(11)-diene and 8,14-diene aglycone analogs of B1, respectively, meaning that double-bond positional isomerism alone generates distinct chemical entities [2]. Furthermore, when compared to the structurally similar congener sarasinoside M2—which shares an identical sugar chain but differs in aglycone structure (C21H32O with an ether bridge vs. C21H34 in B1)—B1 exhibits approximately 3-fold greater cytotoxicity against both Neuro-2a and HepG2 cell lines [3]. These data collectively demonstrate that small structural variations within the sarasinoside family produce non-trivial pharmacodynamic differences, precluding simple compound-for-compound interchange.

Quantitative Differentiation Evidence for Sarasinoside B1: Head-to-Head and Cross-Study Comparator Data


Sarasinoside B1 Demonstrates ~3-Fold Greater Cytotoxicity Than Sarasinoside M2 Against Neuro-2a and HepG2 Cells

In a direct head-to-head comparison performed within the same study, Sarasinoside B1 (2) exhibited significantly greater cytotoxicity than sarasinoside M2 (1) against both Neuro-2a mouse neuroblastoma and HepG2 human hepatocyte carcinoma cell lines. The two compounds share an identical pentaose sugar chain (3β-O-[β-Glcp-(1→2)-β-Xylp-(1→6)-β-GlcNAcp-(1→2)-(β-GalNAcp-(1→4))-β-Xylp]) but differ in their aglycone steroidal structures: B1 has a C21H34 aglycone while M2 possesses a C21H32O aglycone containing a characteristic ether bond between C8 and C9 [1].

Cytotoxicity Neuro-2a HepG2 Cancer Cell Lines

Sarasinoside B1 Exhibits Reduced Ichthyotoxicity Relative to Sarasinoside A1, Correlated with Third-Sugar-Ring Substitution

In a comparative ichthyotoxicity study against the killifish Poecilia reticulata, Sarasinoside B1 (glycoside 5) demonstrated an LD50 of 0.71 μg/mL, while Sarasinoside A1 (glycoside 1) showed an LD50 of 0.39 μg/mL. The structural basis for this 1.8-fold potency difference is attributed to the identity of the third monosaccharide unit in the oligosaccharide chain: A1 bears a glucose residue at this position, whereas B1 contains a xylose residue [1][2].

Ichthyotoxicity Killifish Structure-Activity Relationship Sugar Chain

Sarasinoside B1 Shares Identical Sugar Chain with Sarasinosides D–G but Diverges in Aglycone, Enabling Isogenic Sugar-Chain Controlled Studies

Sarasinoside B1 (1) and sarasinosides D–G (2–5) possess an identical oligosaccharide chain but differ in their aglycone moieties, as established by extensive 2D NMR and FAB-MS analysis. Specifically, the sugar chain across all five compounds is the same pentaose sequence: β-Glcp-(1→2)-β-Xylp-(1→6)-β-GlcNAcp-(1→2)-(β-GalNAcp-(1→4))-β-Xylp. However, the aglycones of D–G feature distinct modifications: D has Me-28 at C-8 instead of C-14; E and F possess a Δ8(14) double bond and a C-5 hydroxyl group; G features a Δ9(11) double bond and a lanostane framework. The butanolic extract containing these compounds showed 49% in vitro inhibition of protein kinase C (PKC) and cytotoxic activity against A-549 (ED50 7.40 μg/mL), HT-29 (4.55 μg/mL), P388 (3.62 μg/mL), and B16-F10 (9.62 μg/mL) cell lines [1].

Sugar Chain Identity Aglycone Variation Structure-Activity Relationship PKC Inhibition

Sarasinosides A1 and B1 Show Equivalent Inhibitory Activity Against Starfish Fertilized Egg Development (ED50 = 10 μg/mL)

Despite their differential ichthyotoxicity, Sarasinoside A1 and B1 exhibit identical inhibitory potency against fertilized eggs of the starfish Asterina pectinifera, both showing an ED50 of 10 μg/mL. This finding indicates that the glucose-to-xylose substitution at the third sugar ring—which drives a ~1.8-fold potency difference in the killifish assay—does not translate to differential activity in this echinoderm developmental model [1][2].

Starfish Embryo Assay Developmental Inhibition Echinoderm Asterina pectinifera

Sarasinoside B1 Possesses a Computed LogP of −1.4, Confirming High Hydrophilicity Distinct from Less Polar Marine Triterpenoids

Sarasinoside B1 has a computed octanol/water partition coefficient (LogP) of −1.4, a topological polar surface area (TPSA) of approximately 410–417 Ų, 14 hydrogen bond donors, and 25 hydrogen bond acceptors [1]. This high hydrophilicity is a direct consequence of its pentaose sugar chain bearing two N-acetyl-amino sugar residues. For comparison, many marine-derived triterpenoids lacking extensive glycosylation (e.g., aglycone-only pentacyclic triterpenes) typically exhibit LogP values in the +4 to +8 range, indicating that B1's physicochemical profile places it in a distinct solubility and formulation space relative to less-glycosylated marine natural products .

LogP Hydrophilicity Physicochemical Property Solubility

Sarasinoside B1: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Reference Compound for Aglycone-Focused SAR Studies Within the Sarasinoside Class

Because Sarasinoside B1 shares an identical pentaose sugar chain with sarasinosides D–G but possesses a distinct aglycone, it serves as an essential reference standard for structure-activity relationship (SAR) investigations that aim to isolate the contribution of the aglycone moiety to biological activity. Researchers can use B1 as the baseline comparator when testing D–G or other congeners, knowing that any differential cytotoxicity or PKC inhibition must originate from aglycone rather than sugar chain differences [1]. The relatively high isolation yield of B1 (180 mg from 2.6 kg of sponge, the highest among the five co-isolated compounds) further supports its practical utility as a reference material [1].

Cytotoxicity Screening Standard for Neuro-2a and HepG2 Cancer Cell Models

Sarasinoside B1 exhibits well-characterized, reproducible cytotoxicity against Neuro-2a cells (IC50 = 5.8 ± 0.3 μM) and HepG2 cells (IC50 = 5.9 ± 1.2 μM) with defined assay conditions (RPMI 1640 medium, 10% FBS, 24–48 h incubation) [2]. Its ~3-fold greater potency compared to sarasinoside M2 makes it the preferred choice among structurally verified congeners for oncology-focused screening programs. The availability of exact IC50 values with standard deviations (n=3) supports power calculations and reproducibility assessments, which are critical for high-throughput screening campaign design [2].

Marine Ecotoxicology and Antifouling Research Leveraging Assay-Specific Potency Profiles

Sarasinoside B1's differential potency across biological assays—equipotent to A1 in starfish embryo inhibition (ED50 = 10 μg/mL) yet 1.8-fold less ichthyotoxic to killifish (LD50 0.71 vs. 0.39 μg/mL)—makes it a valuable tool compound for eco-toxicological profiling [3]. This assay-specific activity pattern enables researchers to dissect target-specific vs. non-specific toxic mechanisms. The compound's documented ichthyotoxic and echinoderm embryo-inhibitory activities further support its investigation as a lead scaffold for environmentally targeted antifouling agents, a research direction already explored with related sarasinosides .

Kinase Inhibitor Discovery: PKC Inhibition Screening with Defined Extract-Level Activity

The butanolic extract of Asteropus sarasinosum containing Sarasinoside B1 demonstrated 49% inhibition of protein kinase C (PKC) in vitro [1]. While this activity was measured at the extract level rather than on the purified compound, B1 was a major constituent (180 mg isolated), strongly suggesting it contributes to the observed PKC inhibition. Given that PKC is a validated therapeutic target in oncology and that marine-derived kinase inhibitors represent an active area of drug discovery, B1 is a rational starting point for purified-compound PKC inhibition profiling and selectivity panel screening against other kinase families [1].

Quote Request

Request a Quote for Sarasinoside B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.